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Compound of Interest

Compound Name: 2-Methyl-4-octyne

Cat. No.: B077417

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic
properties of asymmetrical internal alkynes. For professionals in research, science, and drug
development, a thorough understanding of these properties is crucial for reaction design,
process optimization, and predicting the stability and reactivity of molecules containing this
functional group. This document summarizes key quantitative data, details experimental and
computational methodologies for their determination, and visualizes the workflows involved.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of asymmetrical internal alkynes are primarily
described by their standard enthalpy of formation (AfH®), standard molar entropy (S°), and
Gibbs free energy of formation (AfG®). These properties are influenced by factors such as the
size and nature of the alkyl substituents, the position of the triple bond, and steric effects.

Internal alkynes are generally more thermodynamically stable than their terminal isomers. This
increased stability is attributed to hyperconjugation, where the sp3-hybridized orbitals of the
adjacent alkyl groups interact with the 1t-system of the alkyne, leading to a delocalization of
electron density and a lower overall energy state.

Data Presentation
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The following tables summarize the available experimental and computational thermodynamic
data for a selection of asymmetrical internal alkynes. It is important to note that experimental
data for a wide range of these compounds can be sparse, and computational methods are
often employed to provide reliable estimates.

Table 1: Standard Enthalpy of Formation (AfH°) for Selected Asymmetrical Internal Alkynes
(gas phase, 298.15 K)

Compound Formula AfH° (kJ/mol) Method Reference
Exp.
2-Pentyne C5H8 104.6 +0.8 (Combustion NIST WebBook

Calorimetry)

Exp.
2-Hexyne C6H10 80.3+1.0 (Combustion NIST WebBook

Calorimetry)

Exp.
3-Hexyne C6H10 795+£1.0 (Combustion NIST WebBook

Calorimetry)

Exp.
2-Heptyne C7H12 56.1+1.3 (Combustion NIST WebBook

Calorimetry)

Exp.
3-Heptyne C7H12 55.2+1.3 (Combustion NIST WebBook

Calorimetry)

Est. (Benson (--INVALID-LINK-
2-Octyne C8H14 31.8+1.7 o

Group Additivity) -)

Est. (Benson (--INVALID-LINK-
3-Octyne C8H14 30917 s

Group Additivity) -)

Est. (Benson (--INVALID-LINK-
4-Octyne C8H14 30.1+1.7 s

Group Additivity) -)
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Table 2: Standard Molar Entropy (S°) for Selected Asymmetrical Internal Alkynes (gas phase,
298.15 K)

Compound Formula S° (J/Imol-K) Method Reference

Calc. (Statistical
2-Pentyne C5H8 321.49 ] NIST WebBook
Mechanics)

Calc. (Statistical
2-Hexyne C6H10 358.9 ) NIST WebBook
Mechanics)

Calc. (Statistical
3-Hexyne C6H10 352.8 ) NIST WebBook
Mechanics)

Calc. (Statistical
2-Heptyne C7H12 396.3 ) NIST WebBook
Mechanics)

Calc. (Statistical

3-Heptyne C7H12 389.9 ) NIST WebBook

Mechanics)

Est. (Benson (--INVALID-LINK-
2-Octyne C8H14 433.7 o

Group Additivity) -)

Est. (Benson (--INVALID-LINK-
3-Octyne C8H14 427.3 o

Group Additivity) -)

Est. (Benson (--INVALID-LINK-
4-Octyne C8H14 420.9

Group Additivity)  -)

Table 3: Standard Gibbs Free Energy of Formation (AfG®) for Selected Asymmetrical Internal
Alkynes (gas phase, 298.15 K)
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Compound Formula AfG° (kJImol) Method Reference
2-Pentyne C5H8 213.9 Calc. NIST WebBook
2-Hexyne C6H10 232.2 Calc. NIST WebBook
3-Hexyne C6H10 230.1 Calc. NIST WebBook
2-Heptyne C7H12 250.5 Calc. NIST WebBook
3-Heptyne C7H12 248.4 Calc. NIST WebBook

Est. (Benson (--INVALID-LINK-
2-Octyne C8H14 268.8 o

Group Additivity) -)

Est. (Benson (--INVALID-LINK-
3-Octyne C8H14 266.7 o

Group Additivity) -)

Est. (Benson (--INVALID-LINK-
4-Octyne C8H14 264.6

Group Additivity)  -)

Experimental and Computational Methodologies

The determination of thermodynamic properties of asymmetrical internal alkynes relies on a
combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of
formation of organic compounds. The procedure involves the complete combustion of a known
mass of the substance in a high-pressure oxygen atmosphere within a sealed container known
as a bomb calorimeter.

Detailed Methodology:

o Sample Preparation: A precisely weighed sample of the liquid alkyne (typically 0.5-1.0 g) is
encapsulated in a combustible container of known heat of combustion (e.g., a gelatin
capsule or a thin polyester bag).
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Bomb Preparation: The sample is placed in a platinum crucible inside the calorimetric bomb.
A fuse wire (e.g., platinum or iron) is connected to the ignition circuit and positioned to make
contact with the sample. A small, known amount of distilled water is added to the bomb to
ensure that the water formed during combustion is in the liquid state.

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove
atmospheric nitrogen. It is then pressurized with pure oxygen to approximately 30 atm.

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in an
insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
The initial temperature is recorded with high precision (to 10~ K).

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals
until it reaches a maximum and then begins to cool.

Data Analysis: The corrected temperature rise is determined by accounting for heat
exchange with the surroundings. The heat capacity of the calorimeter (the energy equivalent)
is determined separately by combusting a standard substance with a known heat of
combustion (e.g., benzoic acid).

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion at the
experimental temperature and constant volume (AcU°®) is calculated from the corrected
temperature rise and the energy equivalent of the calorimeter, with corrections for the heat of
combustion of the container and the fuse wire, and for the formation of nitric acid from any
residual nitrogen.

Conversion to Standard Enthalpy of Combustion: The value of AcU° is converted to the
standard enthalpy of combustion at constant pressure (AcH®) using the relationship AH = AU
+ A(pV).

Calculation of Enthalpy of Formation: The standard enthalpy of formation (AfH®) of the
alkyne is then calculated using Hess's law, by subtracting the standard enthalpy of
combustion of the alkyne from the sum of the standard enthalpies of formation of the
combustion products (CO2 and Hz20).
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Caption: Experimental workflow for determining the enthalpy of formation using combustion
calorimetry.

Computational Methods

Computational quantum chemistry provides a powerful tool for calculating the thermodynamic
properties of molecules, especially for compounds where experimental data is unavailable or
difficult to obtain. High-accuracy composite methods, such as the Gaussian-n (Gn) theories
(e.g., G3 and G4), are widely used for this purpose.

2.2.1. Gaussian-4 (G4) Theory

G4 theory is a composite ab initio method that aims to achieve high accuracy in
thermochemical calculations by combining results from several levels of theory and basis sets,
and applying empirical corrections.

Detailed Methodology:

o Geometry Optimization: The molecular geometry of the asymmetrical internal alkyne is first
optimized using a lower-level, computationally less expensive method, typically density
functional theory (DFT) with the B3LYP functional and a moderately sized basis set (e.g., 6-
31G(2df,p)).

 Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are
calculated at the same level of theory. These frequencies are used to determine the zero-
point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The
frequencies are typically scaled by an empirical factor to better match experimental values.

» Single-Point Energy Calculations: A series of single-point energy calculations are then
performed at higher levels of theory and with larger basis sets. These include:

o Hartree-Fock (HF) calculations with very large basis sets to extrapolate to the complete
basis set limit.

o Coupled-cluster calculations with single, double, and perturbative triple excitations
(CCSD(T)) to account for electron correlation effects.
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» Higher-Level Corrections: The final G4 energy is obtained by summing the energies from the
different levels of calculation and adding a higher-level empirical correction term. This
correction term accounts for remaining deficiencies in the theoretical treatment and is
parameterized based on a large set of well-established experimental data.

o Calculation of Thermodynamic Properties:

o Enthalpy of Formation (AfH®): The G4 energy is used to calculate the atomization energy
of the alkyne. The enthalpy of formation is then derived by subtracting the atomization
energy from the known experimental enthalpies of formation of the constituent atoms in
their standard states.

o Entropy (S°) and Heat Capacity (Cv°): These properties are calculated using statistical
mechanics based on the optimized geometry and the scaled vibrational frequencies.
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Caption: Computational workflow for determining thermodynamic properties using G4 theory.

2.2.2. Benson Group Additivity Method
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The Benson group additivity method is a semi-empirical approach for estimating the
thermodynamic properties of organic molecules in the gas phase. It is based on the principle
that the properties of a molecule can be approximated by summing the contributions of its
constituent functional groups.

Detailed Methodology:

e Molecular Structure Decomposition: The structure of the asymmetrical internal alkyne is
broken down into a set of defined "groups." A group is an atom and its ligands.

e Group Value Summation: The standard enthalpy of formation, entropy, and heat capacity of
the molecule are estimated by summing the empirically derived values for each group.

o Symmetry and Stereoisomer Corrections: Corrections are applied for molecular symmetry
(by subtracting RIn(o), where o is the symmetry number, from the entropy) and for the
presence of stereoisomers (by adding RIn(n), where n is the number of stereoisomers, to the
entropy).

For example, to estimate the enthalpy of formation of 2-pentyne (CHs-C=C-CH2-CHs3), the
molecule would be decomposed into the following Benson groups:

« C-(H):(C)
. C(0)(C3)

. C=(C)

« C-(H)2(C)(C3)
« C-(H):(C)

The sum of the enthalpy values for these groups would provide an estimate of the standard
enthalpy of formation of 2-pentyne.

Conclusion

The thermodynamic properties of asymmetrical internal alkynes are fundamental to
understanding their behavior in chemical systems. While experimental data provides the most
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accurate values, computational methods like G4 theory offer a reliable means of obtaining
thermochemical data when experiments are not feasible. The Benson group additivity method
remains a useful tool for quick estimations. This guide provides a foundational understanding of
these properties and the methodologies used to determine them, serving as a valuable
resource for researchers and professionals in the chemical sciences.

» To cite this document: BenchChem. [Thermodynamic Properties of Asymmetrical Internal
Alkynes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077417#thermodynamic-properties-of-asymmetrical-
internal-alkynes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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